Product packaging for Linoleoyl-coenzyme A(Cat. No.:CAS No. 40757-80-0)

Linoleoyl-coenzyme A

Cat. No.: B1675492
CAS No.: 40757-80-0
M. Wt: 1030 g/mol
InChI Key: GISNRZPAZNWKHE-XFLCQTJPSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Linoleoyl-coenzyme A as a Metabolic Intermediate

Linoleoyl-CoA serves as a pivotal intermediate in the metabolic fate of linoleic acid. ontosight.ai It is synthesized from linoleic acid through the action of acyl-CoA synthetase enzymes, a process requiring ATP. evitachem.com This activation step is necessary for linoleic acid to enter various metabolic pathways. Linoleoyl-CoA is involved in both the synthesis and degradation of fatty acids. ontosight.ai It is a precursor for the synthesis of more complex fatty acids, such as arachidonic acid, and can undergo beta-oxidation for energy production. ontosight.ai

Role of this compound as an Acyl Donor in Metabolic Pathways

A primary function of Linoleoyl-CoA is its role as an acyl donor in various metabolic processes. evitachem.comebi.ac.ukbioregistry.io The thioester bond linking the linoleoyl group to Coenzyme A is a high-energy bond, enabling the transfer of the linoleoyl moiety to other molecules. cymitquimica.com This acyl transfer is crucial for:

Lipid Synthesis: Linoleoyl-CoA is a substrate for the synthesis of major lipid classes, including triglycerides and phospholipids (B1166683), which are essential components of cellular membranes. evitachem.comcymitquimica.comontosight.ai

Desaturation Reactions: Linoleoyl-CoA is a substrate for enzymes like Δ6 desaturase, which introduces a double bond, converting it to gamma-linolenoyl-CoA. evitachem.comwikipedia.org This is a key step in the biosynthesis of longer-chain polyunsaturated fatty acids. evitachem.com

Acyltransferase Activities: It participates in reactions catalyzed by acyltransferases, enzymes that transfer the acyl group to various acceptors. umaryland.edu

The role of Linoleoyl-CoA as an acyl donor is central to the dynamic processes of lipid remodeling and the synthesis of signaling molecules.

Isomeric Configurations and their Biological Activity in this compound Research

Linoleic acid, the precursor to Linoleoyl-CoA, exists in various isomeric forms, collectively known as conjugated linoleic acid (CLA). nih.govnih.govresearchgate.net These isomers differ in the position and configuration (cis or trans) of their double bonds. While Linoleoyl-CoA derived from the common dietary linoleic acid has cis double bonds at positions 9 and 12 ((9Z,12Z)-octadecadienoyl-CoA), research into the biological activity of different isomers, particularly those of CLA, highlights the significance of double bond configuration. ontosight.aiontosight.ainih.govnih.gov

Studies on conjugated linoleic acid isomers, such as the cis-9, trans-11 and trans-10, cis-12 isomers, have demonstrated distinct biological effects. nih.govresearchgate.net For example, the trans-10, cis-12 CLA isomer has been shown to affect lipid metabolism in adipocytes and liver cells, influencing enzymes like lipoprotein lipase (B570770) and stearoyl-CoA desaturase. nih.govresearchgate.net The cis-9, trans-11 CLA isomer has also shown activity in animal models. nih.govresearchgate.net While research often focuses on the free fatty acid isomers (CLA), the biological activities are mediated through their activated CoA-thioester forms, including various Linoleoyl-CoA isomers. The specific configuration of the double bonds in Linoleoyl-CoA isomers is critical for their interaction with metabolic enzymes and their subsequent biological effects. ontosight.aiontosight.airesearchgate.net Research into the activity of acyl-CoA derivatives, including Linoleoyl-CoA and its isomers, against enzymes like lipoxygenases, further underscores the importance of the acyl chain structure and saturation in determining biological activity. nih.gov

Research Findings on Acyl-CoA Inhibition of Lipoxygenases nih.gov

Research has investigated the inhibitory effects of various acyl-CoA derivatives, including Linoleoyl-CoA, on human lipoxygenase (LOX) isozymes. The findings indicate that the inhibitory potency is influenced by both the chain length and the degree of saturation of the acyl group.

Acyl-Coenzyme Ah12-LOX (µM)h15-LOX-1 (µM)h15-LOX-2 (µM)h5-LOX (µM)
Palmitoyl-CoA (16:0)>200>500>2003.3 ± 0.3
Palmitoleoyl-CoA (16:1)>500>500>2002.0 ± 0.4
Stearoyl-CoA (18:0)>2004.2 ± 0.67.6 ± 1>50
Oleoyl-CoA (18:1)32 ± 439 ± 20.62 ± 0.060>50
Linoleoyl-CoA (18:2)>200(Substrate)>100>100
γ-Linolenoyl-CoA (18:3)>200>500>500>500
Arachidonoyl-CoA (20:4)110 ± 20>500>500>200
Docosahexaenoyl CoA (22:6)>500>500>500>200

Note: IC50 values indicate the concentration required for 50% inhibition. ">" indicates that the IC50 is greater than the tested concentration, signifying weak inhibition. "(Substrate)" indicates that the compound was a substrate rather than an inhibitor for that enzyme.

This data demonstrates that Linoleoyl-CoA (18:2) showed weak inhibition against h5-LOX, h12-LOX, and h15-LOX-1, and was a substrate for h15-LOX-1. nih.gov The study suggests that acyl-CoAs may have a role in regulating LOX activity. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H67N7O18P3S B1675492 Linoleoyl-coenzyme A CAS No. 40757-80-0

Properties

CAS No.

40757-80-0

Molecular Formula

C39H67N7O18P3S

Molecular Weight

1030 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (9E,12E)-octadeca-9,12-dienethioate

InChI

InChI=1S/C39H66N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46/h8-9,11-12,26-28,32-34,38,49-50H,4-7,10,13-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54)/b9-8+,12-11+/t28-,32-,33-,34+,38-/m1/s1

InChI Key

GISNRZPAZNWKHE-XFLCQTJPSA-M

SMILES

CCCCCC=CCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

coenzyme A, linoleoyl-
coenzyme A, S-9,12-octadecadienoate, (Z,Z)
linoleoyl-CoA
linoleoyl-coenzyme A
linoleoyl-coenzyme A, (E,E)-isomer
linoleoyl-coenzyme A, (E,Z)-isomer
linoleoyl-coenzyme A, (Z,Z)-isomer
linoleoyl-coenzyme A, octadecadienoate-1-(14)C-labeled, (Z,Z)-isome

Origin of Product

United States

Biosynthesis and Precursor Metabolism of Linoleoyl Coenzyme a

Activation of Linoleic Acid to Linoleoyl-coenzyme A

The conversion of free linoleic acid to its activated form, this compound, is a fundamental step for its entry into various metabolic pathways, including beta-oxidation for energy production or synthesis of more complex lipids. ontosight.ai

Enzymatic Catalysis by Acyl-coenzyme A Synthetase Enzymes (ACSLs)

The activation of linoleic acid is catalyzed by a family of enzymes known as long-chain acyl-CoA synthetases (ACSLs). reactome.orgnih.gov These enzymes facilitate the formation of a thioester bond between linoleic acid and coenzyme A. ontosight.aireactome.org ACSL1, in particular, has been shown to be essential for the conversion of linoleic acid to this compound, which is then utilized for acylceramide biosynthesis, crucial for skin barrier function. researchgate.net

Adenosine (B11128) Triphosphate (ATP) Requirement in Thioesterification

The activation of fatty acids, including linoleic acid, to their acyl-CoA derivatives is an energy-dependent process that requires adenosine triphosphate (ATP). ontosight.aipup.ac.in The reaction catalyzed by acyl-CoA synthetase involves the hydrolysis of ATP to adenosine monophosphate (AMP) and pyrophosphate (PPi), providing the energy necessary for the formation of the high-energy thioester bond. ontosight.aipup.ac.inoup.com

Thioesterification as the Committed Step in Fatty Acid Metabolism

The thioesterification of long-chain fatty acids with coenzyme A, forming acyl-CoA derivatives like this compound, is considered the first committed step in fatty acid metabolism. reactome.org This activation is necessary for fatty acids to participate in subsequent metabolic processes, such as beta-oxidation, elongation, desaturation, and incorporation into complex lipids. ontosight.aireactome.org

Conversion from Oleoyl-coenzyme A Precursors

This compound can also be synthesized from monounsaturated fatty acyl-CoA precursors, specifically Oleoyl-coenzyme A. evitachem.com

Role of this compound Desaturase (Delta 6 Desaturase) in Oleoyl-coenzyme A Conversion

While the primary synthesis route for Linoleoyl-CoA is the activation of linoleic acid, some sources mention the conversion of Oleoyl-Coenzyme A to this compound mediated by an enzyme referred to as this compound desaturase, also known as Delta 6 desaturase. evitachem.com However, Delta 6 desaturase is primarily known for introducing a double bond at the Delta 6 position, converting Linoleoyl-CoA into gamma-Linolenoyl-CoA (18:3n-6). wikipedia.orgnih.gov Research indicates that Delta 6 desaturase catalyzes the first and rate-limiting step in the biosynthesis of highly unsaturated fatty acids from essential polyunsaturated fatty acids like linoleic acid. nih.gov

Plant Delta 12-Desaturase Activity in this compound Synthesis

In plants, the biosynthesis of linoleic acid from oleic acid involves the activity of a Delta 12-desaturase. This enzyme introduces a double bond at the Delta 12 position of oleoyl-phosphatidylcholine, leading to the formation of linoleoyl-phosphatidylcholine. nih.gov While this process occurs with the fatty acid esterified to phosphatidylcholine, the subsequent conversion to this compound would involve acyltransferases. The Delta 12 desaturase is crucial for the synthesis of linoleic acid, which is then activated to Linoleoyl-CoA.

Enzymatic Transformations and Metabolic Fates of Linoleoyl Coenzyme a

Fatty Acid Elongation and Desaturation Pathways

Linoleoyl-CoA is a central molecule in the biosynthesis of longer-chain polyunsaturated fatty acids (PUFAs). This process involves a series of elongation and desaturation reactions.

Biosynthesis of Gamma-Linolenoyl-coenzyme A by Delta 6 Desaturase

A primary metabolic fate of Linoleoyl-CoA is its conversion to gamma-Linolenoyl-coenzyme A (gamma-Linolenoyl-CoA). This reaction is catalyzed by the enzyme Delta 6 desaturase (also known as fatty acid desaturase-2, FADS2) wikipedia.orgreactome.org. Delta 6 desaturase introduces a cis double bond at the sixth carbon position of the fatty acid chain, counting from the carboxyl group wikipedia.orgreactome.org. This desaturation step is considered the rate-limiting step in the metabolism of linoleic acid reactome.org.

The reaction catalyzed by Delta 6 desaturase involves Linoleoyl-CoA, an electron acceptor (such as ferrocytochrome b5), and oxygen, yielding gamma-Linolenoyl-CoA, the reduced electron acceptor (ferricytochrome b5), and water wikipedia.orggenome.jp. The enzyme is an iron-containing protein and is classified as an oxidoreductase wikipedia.orggenome.jp.

Here is a representation of the reaction:

Linoleoyl-CoA + 2 Ferrocytochrome b5 + O₂ + 2 H⁺ → gamma-Linolenoyl-CoA + 2 Ferricytochrome b5 + 2 H₂O genome.jp

Research indicates that the Delta 6 desaturase in humans has a broad substrate range, acting on various acyl-CoAs genome.jp.

Downstream Polyunsaturated Fatty Acid Biosynthesis

Gamma-Linolenoyl-CoA, the product of Delta 6 desaturation of Linoleoyl-CoA, serves as a key intermediate for the synthesis of longer and more highly unsaturated fatty acids, including arachidonic acid evitachem.comnih.gov. The pathway involves subsequent elongation steps, which add two carbon units to the fatty acyl chain, and further desaturation reactions catalyzed by other desaturases, such as Delta 5 desaturase evitachem.com. Arachidonoyl-CoA, a 20-carbon fatty acyl-CoA with four double bonds, lies downstream of Linoleoyl-CoA in this biosynthetic cascade evitachem.com.

Role of Linoleoyl-coenzyme A in Plant Alpha-Linolenate Synthesis

In plants, Linoleoyl-CoA also plays a role in the synthesis of alpha-Linolenate, an essential omega-3 fatty acid. While in animals the Delta 6 desaturase acts on acyl-CoA substrates, in some plants, like common borage (Borago officinalis), the desaturation of linoleate (B1235992) to gamma-linolenate (B1238488) occurs when linoleate is esterified to phosphatidylcholine nih.gov. This suggests that the substrate for the Delta 6 desaturase in these plants is the complex lipid phosphatidylcholine, rather than the acyl-CoA form nih.gov. The desaturase in borage was found to be positionally specific, primarily utilizing linoleate at the sn-2 position of sn-phosphatidylcholine nih.gov. The conversion of oleoyl-CoA to linoleoyl-CoA in plants involves a Delta 12-desaturase acting on oleoyl-CoA incorporated into phosphatidylcholine, followed by a Delta 15-desaturase (FAD 3) acting on linoleate esterified to a complex lipid to yield alpha-linolenate aocs.org.

Incorporation into Complex Lipids

Beyond its role in PUFA biosynthesis, Linoleoyl-CoA is a crucial precursor for the synthesis of various complex lipids, which are essential components of cellular structures and energy storage.

Substrate for Triglyceride Synthesis

Linoleoyl-CoA serves as a substrate for the synthesis of triglycerides ontosight.aievitachem.comcymitquimica.com. Triglycerides are the primary form of energy storage in eukaryotes, composed of a glycerol (B35011) backbone esterified with three fatty acid chains nih.govontosight.ai. Acyltransferases are the enzymes responsible for incorporating fatty acyl-CoA molecules, including Linoleoyl-CoA, into the glycerol backbone to form triglycerides.

Precursor for Phospholipid Formation and Membrane Biogenesis

Linoleoyl-CoA is also a vital precursor for the synthesis of phospholipids (B1166683) ontosight.aievitachem.comcymitquimica.com. Phospholipids are major components of cellular membranes, forming the lipid bilayer that encloses cells and organelles evitachem.comcymitquimica.com. The incorporation of fatty acids like linoleate into phospholipids is critical for maintaining membrane integrity, fluidity, and function evitachem.com. Enzymes such as acyl-CoA: lysophosphatidylcholine (B164491) acyltransferase (LPCAT) and mitochondrial this compound monolysocardiolipin acyltransferase-1 (MLCL AT-1) utilize Linoleoyl-CoA as a substrate for phospholipid synthesis and remodeling nih.govmedkoo.com. For instance, MLCL AT-1 specifically utilizes Linoleoyl-CoA for the acylation of monolysocardiolipin to form cardiolipin (B10847521), a crucial phospholipid in the inner mitochondrial membrane nih.gov. Research has shown that MLCL AT-1 exhibits high specificity for Linoleoyl-CoA as a substrate in this reaction nih.gov.

Here is a summary of some key enzymatic transformations and metabolic fates of this compound:

Transformation/FateEnzyme(s) InvolvedProduct(s)Location/Context
Biosynthesis of gamma-Linolenoyl-CoADelta 6 Desaturase (FADS2)gamma-Linolenoyl-CoAEndoplasmic Reticulum reactome.org
Downstream PUFA BiosynthesisElongases, Delta 5 Desaturase, etc.Arachidonoyl-CoA, other PUFA-CoAsCytoplasm, Endoplasmic Reticulum ontosight.aievitachem.com
Plant Alpha-Linolenate SynthesisDelta 12 Desaturase, Delta 15 Desaturase (FAD 3)Linoleate-phosphatidylcholine, Alpha-LinolenateEndoplasmic Reticulum, Chloroplasts (indirectly) nih.govaocs.org
Incorporation into TriglyceridesAcyltransferasesTriglyceridesEndoplasmic Reticulum ontosight.aievitachem.comcymitquimica.com
Incorporation into PhospholipidsLPCAT, MLCL AT-1, other AcyltransferasesPhospholipids (e.g., Cardiolipin)Endoplasmic Reticulum, Mitochondria ontosight.aievitachem.comcymitquimica.comnih.govmedkoo.com

Note: This is an interactive table. The data presented is a summary derived from the article content.

Detailed research findings highlight the specificity of enzymes utilizing Linoleoyl-CoA. For example, studies on human mitochondrial MLCL AT-1 demonstrated a Km value of 27 μm for Linoleoyl-CoA, indicating a high affinity for this substrate compared to oleoyl-CoA (71 μm) and palmitoyl-CoA (77 μm) nih.gov. This enzymatic specificity underscores the directed metabolic channeling of Linoleoyl-CoA towards specific lipid synthesis pathways. nih.gov

Role in Cardiolipin Remodeling and Synthesis

Cardiolipin (CL) is a unique dimeric phospholipid found predominantly in the inner mitochondrial membrane, essential for mitochondrial function, including ATP biosynthesis and the assembly of respiratory chain complexes nih.govnih.govsemanticscholar.org. Newly synthesized cardiolipin, often referred to as "nascent" or "immature," needs to undergo a remodeling process to acquire its characteristic fatty acyl composition, which is typically enriched in linoleic acid (18:2) nih.govnih.govsemanticscholar.orgwikipedia.org. This remodeling involves deacylation and reacylation steps, and this compound is a key acyl donor in this process nih.govwikipedia.org.

Acylation of Monolysocardiolipin by Monolysocardiolipin Acyltransferase-1 (MLCL AT-1)

Monolysocardiolipin (MLCL) is an intermediate formed during cardiolipin remodeling through the deacylation of cardiolipin nih.govwikipedia.orgmdpi.com. The reacylation of MLCL back to cardiolipin is a critical step, and Monolysocardiolipin Acyltransferase-1 (MLCL AT-1) is a mitochondrial enzyme that catalyzes this reaction wikipedia.org. MLCL AT-1 facilitates the transfer of a fatty acid chain, typically from an acyl-CoA molecule like this compound, to an available hydroxyl group on MLCL, thereby producing cardiolipin wikipedia.org.

Research has shown that MLCL AT-1 preferentially utilizes this compound over other acyl-CoA substrates such as oleoyl-coenzyme A or palmitoyl-coenzyme A for the acylation of MLCL nih.govwikipedia.orgnih.gov. Studies using purified human recombinant MLCL AT-1 protein demonstrated higher enzyme activity with this compound as a substrate nih.govnih.gov. For instance, the apparent Km value for this compound with MLCL AT-1 was reported to be significantly lower than for other acyl-CoAs, indicating a higher affinity of the enzyme for this compound nih.govcapes.gov.br.

Expression of MLCL AT-1 in cells has been shown to increase the incorporation of linoleic acid into cardiolipin, highlighting its specific role in incorporating linoleate during remodeling nih.govnih.gov. This enzyme is considered important for maintaining the unique unsaturated fatty acyl composition of cardiolipin wikipedia.org.

MLCL AT-1 is identical to the 59-kDa C-terminal end of the mitochondrial trifunctional protein (HADHA), suggesting a potential link between cardiolipin remodeling and the beta-oxidation pathway wikipedia.orgplos.org. The human recombinant alpha subunit of trifunctional protein (αTFP) has been shown to exhibit MLCL acyltransferase activity, utilizing this compound and other acyl-CoAs as substrates for the acylation of MLCL to CL in vitro plos.org.

Here is a data table summarizing substrate preference of purified human recombinant MLCL AT-1:

SubstrateRelative Enzyme Activity
This compoundHigh
Oleoyl-coenzyme AMedium
Palmitoyl-coenzyme ALow
Maintenance of Acyl Group Pool by Thioesterase Activity

Acyl-CoA thioesterases are a family of enzymes that hydrolyze the thioester bond in acyl-CoA molecules, releasing free fatty acids and coenzyme A nih.govebi.ac.uk. These enzymes play a role in regulating the intracellular levels of acyl-CoAs and free fatty acids nih.gov. In the context of cardiolipin remodeling, thioesterase activity can contribute to maintaining the pool of acyl groups available for reacylation of monolysocardiolipin nih.gov. Specifically, certain thioesterases may help regulate the availability of this compound, ensuring an adequate supply for MLCL AT-1 and other acyltransferases involved in incorporating linoleate into cardiolipin nih.gov. While the direct involvement of specific thioesterases with this compound in cardiolipin remodeling is an area of ongoing research, their general function in modulating acyl-CoA pools suggests a supportive role in this process nih.gov.

Some studies have investigated the activity of specific acyl-CoA thioesterases towards different acyl-CoA substrates, including this compound uniprot.org. For example, Acyl-coenzyme A thioesterase 13 (ACOT13) has been shown to exhibit thioesterase activity towards long-chain fatty acyl-CoA substrates, including this compound uniprot.org.

Here is a data table showing kcat values for ACOT13 with various acyl-CoA substrates:

Substratekcat (sec⁻¹)
Myristoyl-CoA (C14:0)0.07
Palmitoyl-CoA (C16:0)0.0044
Palmitoleoyl-CoA (C16:1)0.017
Stearoyl-CoA (C18:0)0.011
Oleoyl-CoA (C18:1)0.011
Linoleoyl-CoA (C18:2)0.017
Arachidonoyl-CoA (C20:4)0.022

Catabolic Pathways: Beta-Oxidation of this compound

This compound also undergoes catabolism through the process of beta-oxidation, a crucial pathway for breaking down fatty acids to generate energy in the form of acetyl-CoA ontosight.aiontosight.aiwikipedia.org. Beta-oxidation primarily occurs in the mitochondria in eukaryotes wikipedia.org.

The beta-oxidation of this compound, an 18-carbon polyunsaturated fatty acid, involves several cycles of oxidation, cleavage, and the action of auxiliary enzymes to handle the presence of double bonds ontosight.aiwikipedia.orgsapientia.ro. This compound undergoes three passes through the typical beta-oxidation sequence ontosight.aisapientia.rodducollegedu.ac.in. Each cycle of beta-oxidation removes two carbons from the fatty acyl chain, producing acetyl-CoA, FADH₂, and NADH ontosight.aiwikipedia.orgreactome.org.

For this compound, after three cycles of beta-oxidation, a 12-carbon unsaturated fatty acyl-CoA intermediate with a cis-Δ³, cis-Δ⁶ configuration is produced ontosight.aisapientia.rodducollegedu.ac.in. Due to the position and configuration of the double bonds, auxiliary enzymes, specifically enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase, are required to convert this intermediate into a suitable substrate for further beta-oxidation wikipedia.orgsapientia.ro. The combined action of these enzymes allows the remaining portion of the fatty acid chain to re-enter the beta-oxidation pathway, ultimately yielding acetyl-CoA molecules sapientia.ro.

The complete beta-oxidation of this compound results in the removal of six carbons through the initial three cycles, forming cis,cis-3,6-dodecadienoyl-CoA ontosight.ai. Subsequent steps, involving the auxiliary enzymes and further beta-oxidation cycles, lead to the full breakdown of the molecule into acetyl-CoA units that can enter the citric acid cycle for energy production ontosight.aiwikipedia.orgsapientia.ro.

Here is a simplified overview of the initial cycles of this compound beta-oxidation:

CycleInput MoleculeOutput MoleculeCarbons Removed
1This compound (C18)C16 intermediate2
2C16 intermediateC14 intermediate2
3C14 intermediatecis,cis-3,6-dodecadienoyl-CoA (C12)2

Enzymology and Reaction Kinetics of Linoleoyl Coenzyme a Interconversions

Acyl-coenzyme A Synthetase (ACSL) Activities

Long-chain acyl-CoA synthetases (ACSLs) are a family of enzymes that catalyze the activation of long-chain fatty acids by converting them into their corresponding acyl-CoA thioesters. This is an essential step for fatty acids to enter various metabolic pathways, including β-oxidation and lipid synthesis. physiology.orgebi.ac.uk The reaction involves the consumption of ATP and CoA, yielding acyl-CoA, AMP, and pyrophosphate. genome.jpqmul.ac.uk

Specificity and Kinetics of Long-Chain Acyl-coenzyme A Synthetases

Mammalian cells express multiple ACSL isoforms (ACSL1, ACSL3, ACSL4, ACSL5, and ACSL6), each exhibiting distinct substrate preferences, subcellular localizations, and tissue distributions. physiology.org This isoform-specific activity contributes to the differential channeling of fatty acids towards various metabolic routes. While ACSLs generally act on a wide range of long-chain saturated and unsaturated fatty acids, their specificity can vary depending on the tissue and species. genome.jpqmul.ac.uk

Studies on rat liver nuclei have shown that long-chain acyl-CoA synthetase exhibits higher enzymatic activity with linoleic acid (18:2n-6) and 8,11,14-eicosatrienoic acid (20:3n-6) as substrates compared to palmitic acid (16:0). nih.gov Kinetic studies in rat liver microsomes have also investigated the specificity of long-chain acyl-CoA synthetase for various fatty acids, including linoleic acid. nih.gov

In the heart, ACSL1 is the predominant isoform and shows a strong substrate preference for linoleate (B1235992). nih.gov Deficiency in ACSL1 in mouse hearts significantly reduced the levels of tetralinoleoyl-cardiolipin, the major cardiolipin (B10847521) species, highlighting the importance of ACSL1 in incorporating linoleate into specific phospholipids (B1166683). nih.gov

In plants, such as rapeseed, castor bean, and safflower, linoleic acid has been observed to be one of the best substrates for acyl-CoA synthetases. oup.com Although linoleic acid is primarily formed from oleic acid esterified in phosphatidylcholine, the activity of acyl-CoA synthetase with linoleic acid suggests a potential role in activating any free linoleic acid released within the cell. oup.com

Data on the kinetic parameters (e.g., Km values) for linoleoyl-CoA synthesis by different ACSL isoforms and from various sources provide insights into their substrate specificity and catalytic efficiency. For instance, in rat liver nuclei, the apparent Km values for fatty acids decreased in the order of 20:3n-6 > 18:2n-6 > 16:0, suggesting a preference for palmitic acid acylation in this cellular compartment, despite higher activity with linoleic acid at tested concentrations. nih.gov

Desaturase Enzyme Mechanisms

Fatty acid desaturases are enzymes that introduce double bonds into fatty acyl chains. Front-end fatty acid desaturases, such as Delta 6 desaturase, introduce double bonds between the carboxyl group and a pre-existing double bond. jax.orgqmul.ac.uknii.ac.jp These enzymes play a critical role in the biosynthesis of PUFAs from essential fatty acid precursors like linoleic acid and alpha-linolenic acid. ontosight.aiuniprot.org

Delta 6 Desaturase Activity with Linoleoyl-coenzyme A

Delta 6 desaturase (D6D), also known as fatty acid desaturase 2 (FADS2), is a key enzyme that acts on this compound. qmul.ac.ukontosight.aiuniprot.orgwikipedia.org It catalyzes the introduction of a cis double bond at the sixth carbon atom from the carboxyl end of the linoleoyl chain. jax.orgqmul.ac.ukontosight.ai This reaction converts linoleoyl-CoA (18:2n-6) into gamma-linolenoyl-CoA (GLA-CoA, 18:3n-6), which is the first and rate-limiting step in the metabolic pathway leading to the synthesis of longer-chain omega-6 PUFAs, such as arachidonic acid. ontosight.aiuniprot.orgwikipedia.orgreactome.org The reaction requires oxygen and involves the cytochrome b5 system as an electron donor. qmul.ac.ukreactome.org

The systematic name for this enzyme activity is acyl-CoA, ferrocytochrome b5:oxygen oxidoreductase (6,7 cis-dehydrogenating). qmul.ac.uk Various synonyms are used to describe this activity, including linoleoyl-CoA desaturase activity and long-chain fatty acid delta6-desaturase activity. jax.orgebi.ac.uk

Substrate Specificity of Mammalian Front-End Fatty Acid Desaturases

Mammalian front-end fatty acid desaturases, including Delta 6 and Delta 5 desaturases, exhibit distinct substrate specificities. nii.ac.jpnih.gov While Delta 6 desaturase primarily acts on 18-carbon fatty acyl-CoAs like linoleoyl-CoA and alpha-linolenoyl-CoA, Delta 5 desaturase acts on 20-carbon fatty acyl-CoAs such as dihomo-gamma-linolenoyl-CoA and eicosatetraenoic acid. nii.ac.jpnih.gov

Research has focused on identifying the structural basis for the substrate specificity of these enzymes. Studies involving site-directed mutagenesis and homology modeling of rat Delta 6 desaturase have identified specific amino acid residues located near the substrate-binding pocket that are crucial in determining its preference for linoleoyl-CoA over other substrates like dihomo-gamma-linolenoyl-CoA. nih.govresearchmap.jp Substitution of certain residues in Delta 6 desaturase with corresponding residues from Delta 5 desaturase can switch the substrate specificity. nih.govresearchmap.jp This research provides insights into how the enzyme's structure dictates which fatty acyl-CoA substrates are recognized and acted upon.

Acyltransferase Characterization

Acyltransferases are enzymes that catalyze the transfer of an acyl group from an acyl donor (such as acyl-CoA) to an acceptor molecule. Acyl-coenzyme A:lysophosphatidylcholine (B164491) acyltransferase (LPCAT) is a key enzyme involved in the remodeling of phosphatidylcholine (PC), a major membrane phospholipid. frontiersin.orge-century.usmdpi.com LPCATs catalyze the acylation of lysophosphatidylcholine (LPC) using an acyl-CoA, forming PC. frontiersin.orge-century.us This reaction is part of the Lands cycle, a pathway for phospholipid remodeling and fatty acid turnover in cellular membranes. frontiersin.org

Acyl-coenzyme A:Lysophosphatidylcholine Acyltransferase (LPCAT) Specificity

LPCAT enzymes exhibit specificity towards both the lysophosphatidylcholine acceptor and the acyl-CoA donor. This compound is a significant acyl donor substrate for certain LPCAT isoforms. nih.govmedkoo.com

Human LPCAT3, for instance, shows a preference for lysophosphatidylcholine with a saturated fatty acid at the sn-1 position and exhibits acyl donor preference towards polyunsaturated fatty acyl-CoAs, including linoleoyl-CoA and arachidonoyl-CoA. e-century.usnih.gov This specificity suggests a role for LPCAT3 in incorporating PUFAs like linoleic acid into phosphatidylcholine during phospholipid remodeling. nih.gov

Studies on plant LPCATs have also demonstrated their specificity for different acyl-CoAs. While some plant LPCATs show a preference for C18-unsaturated acyl-CoAs, including linoleoyl-CoA, their activity can vary depending on the specific enzyme and the position (sn-1 or sn-2) on the lysophosphatidylcholine being acylated. mdpi.comnih.gov In the reverse reaction catalyzed by LPCATs, linoleoyl groups from PC can be transferred to CoA to form linoleoyl-CoA. frontiersin.orgnih.gov

Data on the kinetic parameters of LPCATs with linoleoyl-CoA as a substrate are available for specific isoforms. For example, human LPCAT1 has a reported Km value of 7.8 μM for linoleoyl-CoA in the presence of 1-palmitoyl-LPC as a cosubstrate. uniprot.org This type of data helps in understanding the affinity of different LPCATs for linoleoyl-CoA and their catalytic efficiency in incorporating it into phospholipids.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound52818951
Linoleic acid5280450
Coenzyme A6017
ATP5957
AMP6083
Pyrophosphate10611
Gamma-linolenoyl-coenzyme A5311206
Gamma-linolenic acid5280342
Alpha-linolenic acid10462
Stearidonic acid5281127
Dihomo-gamma-linolenoyl-CoA5311201
Dihomo-gamma-linolenic acid5280527
Arachidonoyl-CoA5281120
Arachidonic acid444860
Palmitic acid985
Palmitoyl-CoA644364
Oleic acid445639
Oleoyl-CoA644365
Lysophosphatidylcholine94000
Phosphatidylcholine398521
Lysophosphatidic acid57465
Phosphatidic acid877

Data Tables

Table 1: Apparent Km Values of Rat Liver Nuclear ACSL for Different Fatty Acids

Fatty AcidApparent Km (µM)Citation
8,11,14-Eicosatrienoic>12.8 nih.gov
Linoleic acid>12.8 nih.gov
Palmitic acid>12.8 nih.gov

Note: The table indicates that saturation was observed at 12.8 µM for all tested acids, implying the Km values are likely higher than this concentration. nih.gov

Table 2: Kinetic Parameters of Human h15-LOX-1 with Linoleoyl-CoA

ParameterValueUnitCitation
kcat7.5 ± 0.4s⁻¹ nih.gov
Km12 ± 0.8µM nih.gov
kcat/Km0.62 ± 0.1µM⁻¹ s⁻¹ nih.gov

Table 3: Substrate Preference of Human LPCAT3

Acceptor Lysophospholipid (sn-1 position)Acyl Donor PreferenceCitation
Saturated fatty acidLinoleoyl-CoA, Arachidonoyl-CoA e-century.usnih.gov

Table 4: Substrate Concentration Dependence of Acyl-CoA Synthetase Activity in Neonatal vs. Adult Rabbit Skeletal Muscle Sarcoplasmic Reticulum

Fatty AcidNeonatal Activity (nmol/min/mg)Adult Activity (nmol/min/mg)Ratio (Neonatal/Adult)Citation
Linoleic2.61.61~1.6 nih.gov
Stearic0.940.66~1.4 nih.gov
Palmitic2.431.51~1.6 nih.gov

Table 5: Lysophosphatidylcholine Acyltransferase Activity in Neonatal vs. Adult Rabbit Skeletal Muscle Sarcolemma

Acyl DonorNeonatal Activity (nmol/min/mg)Adult Activity (nmol/min/mg)Ratio (Neonatal/Adult)Citation
Linoleic18.98.5~2.2 nih.gov
Stearic2.80.68~4.1 nih.gov

Mitochondrial this compound Monolysocardiolipin Acyltransferase-1 (MLCL AT-1) Kinetics

Mitochondrial this compound monolysocardiolipin acyltransferase-1 (MLCL AT-1), also known as the alpha subunit of mitochondrial trifunctional protein (αTFP), is an enzyme critical for the remodeling of cardiolipin (CL), a major phospholipid in the inner mitochondrial membrane. MLCL AT-1 catalyzes the acylation of monolysocardiolipin (MLCL) using an acyl-CoA, such as Linoleoyl-CoA, to form cardiolipin. nih.govwikipedia.org This process is vital for maintaining the specific acyl chain composition of cardiolipin, which is predominantly enriched in linoleic acid in mammalian heart tissue. capes.gov.brdoi.org

Apparent Michaelis-Menten Constants (Km) for this compound

Kinetic studies have characterized the affinity of MLCL AT-1 for Linoleoyl-CoA. In human recombinant MLCL AT-1, the apparent Km value for Linoleoyl-CoA was determined to be 8 μM when MLCL concentration was kept constant. nih.gov Another study in rat heart mitochondria reported an apparent Km of 6.7 μM for Linoleoyl-CoA. capes.gov.br These values suggest a relatively high affinity of MLCL AT-1 for Linoleoyl-CoA compared to other acyl-CoAs like oleoyl-CoA and palmitoyl-CoA. For instance, the Km for oleoyl-CoA was reported as 57 μM and for palmitoyl-CoA as 72 μM in human recombinant MLCL AT-1. nih.gov Similarly, in rat heart mitochondria, the Km for oleoyl-CoA was 12.5 μM and for palmitoyl-CoA was not explicitly given in the provided snippet, but the preference for linoleoyl-CoA was noted. capes.gov.br The catalytic efficiency (Vmax) of human αTFP MLCL AT activity was higher with Linoleoyl-CoA (6,600 pmol/min/mg protein) compared to oleoyl-CoA (716 pmol/min/mg protein) or palmitoyl-CoA (795 pmol/min/mg protein), further indicating a preference for Linoleoyl-CoA in vitro. plos.org

SubstrateApparent Km (μM) (Human Recombinant MLCL AT-1) nih.govApparent Km (μM) (Rat Heart Mitochondria) capes.gov.brVmax (pmol/min/mg protein) (Human αTFP) plos.org
Linoleoyl-CoA86.76600
Oleoyl-CoA5712.5716
Palmitoyl-CoA72Not specified795
Influence of pH on MLCL AT Activity with this compound

The enzymatic activity of MLCL AT-1 is influenced by pH. Studies in rat heart mitochondria have shown that when Linoleoyl-CoA is used as a substrate, the MLCL AT activity exhibits a pH optimum range between 7.5 and 8.0. capes.gov.br A gradual decrease in activity was observed as the pH was lowered. capes.gov.br While the optimum pH is slightly alkaline, significant MLCL AT activity was still observed at physiological pH. capes.gov.br For comparison, when oleoyl-coenzyme A was used as a substrate, the pH optimum range was slightly higher, between 8.0 and 9.0. capes.gov.br

Diacylglycerol Acyltransferase (DGAT) Substrate Preferences

Diacylglycerol acyltransferase (DGAT) enzymes catalyze the final step in triacylglycerol (TAG) biosynthesis, transferring an acyl chain from an acyl-CoA to diacylglycerol. oup.comnih.gov There are two main families of DGAT, DGAT1 and DGAT2, which exhibit different substrate preferences depending on the organism and tissue. nih.govresearchgate.net

Studies on Brassica napus DGAT1 have shown that this enzyme can utilize a range of acyl-CoA substrates, reflecting the fatty acid composition of the seed oil. While it effectively uses various substrates, B. napus DGAT1 exhibited the least preference for Linoleoyl-CoA and stearoyl-CoA compared to α-linolenoyl-CoA, oleoyl-CoA, and palmitoyl-CoA. The activity with Linoleoyl-CoA was approximately 70% of the activity observed with α-linolenoyl-CoA.

Mammalian DGAT2 enzymes have also been studied for their substrate specificity. Assays using mammalian DGAT2 expressed in insect cells indicated a preferential utilization of oleoyl-CoA, followed by palmitoyl-CoA. Activity levels with Linoleoyl-CoA and arachidonyl-CoA were reported as similar and less preferred compared to oleoyl-CoA and palmitoyl-CoA. nih.gov

In flax (Linum usitatissimum), which is rich in α-linolenic acid, studies on flax DGAT2 (LuDGAT2-3) showed an enhanced preference towards α-linolenoyl-CoA, with approximately 20 times higher preference over oleoyl-CoA. researchgate.net While this highlights a strong preference for α-linolenoyl-CoA, it also indicates that Linoleoyl-CoA is not the most preferred substrate for this specific plant DGAT2.

Acyl-coenzyme A Thioesterase (ACOT) Activities

Acyl-coenzyme A thioesterases (ACOTs) are a family of enzymes that hydrolyze the thioester bond in acyl-CoAs, releasing free fatty acids and coenzyme A. frontiersin.orgresearchgate.net This activity plays a crucial role in regulating the intracellular levels of acyl-CoAs and free fatty acids, influencing various metabolic processes, including lipid synthesis and fatty acid oxidation. frontiersin.orgresearchgate.net Linoleoyl-CoA is a substrate for several ACOT enzymes.

Substrate Preference for this compound by THEM5/ACOT15

THEM5, also known as ACOT15, is a mitochondrial acyl-CoA thioesterase belonging to the Hotdog-fold thioesterase family. nih.govnih.govnih.gov THEM5/ACOT15 exhibits substrate specificity towards medium and long-chain saturated and unsaturated acyl-CoAs. nih.gov Notably, it displays a distinct preference for Linoleoyl-CoA among the long-chain fatty acid esters. nih.govnih.gov Studies have shown that THEM5 has a 4- to 5-fold higher kcat for linoleoyl-CoA (C18:2) compared to C18:3 or C18:1. nih.gov This preference for Linoleoyl-CoA suggests a significant role for THEM5/ACOT15 in the metabolism of this specific fatty acyl-CoA within the mitochondria. nih.govuniprot.org THEM5/ACOT15 is involved in mitochondrial fatty acid metabolism and the remodeling of cardiolipin. uniprot.orgmedchemexpress.comuniprot.org

Hydrolysis Kinetics of this compound by ACOT13

ACOT13 (also known as THEM2) is another acyl-CoA thioesterase that can hydrolyze Linoleoyl-CoA. nih.govuniprot.orggenecards.org Human ACOT13 catalyzes the hydrolysis of acyl-CoAs into free fatty acids and coenzyme A, regulating their intracellular levels. uniprot.org It has acyl-CoA thioesterase activity towards medium (C12) and long-chain (C18) fatty acyl-CoA substrates. uniprot.orguniprot.org

Kinetic data for human ACOT13 shows a Km value of 310 μM for Linoleoyl-CoA. uniprot.org The kcat for Linoleoyl-CoA hydrolysis by human ACOT13 is reported as 0.017 sec⁻¹. uniprot.org Comparing these values to other substrates reveals the enzyme's relative activity. For instance, the kcat for arachidonoyl-CoA is 0.022 sec⁻¹, while for palmitoyl-CoA it is 0.0044 sec⁻¹. uniprot.org This suggests that while ACOT13 can hydrolyze Linoleoyl-CoA, its catalytic efficiency might be higher for other polyunsaturated fatty acyl-CoAs like arachidonoyl-CoA.

SubstrateKm (μM) (Human ACOT13) uniprot.orgkcat (sec⁻¹) (Human ACOT13) uniprot.org
Linoleoyl-CoA3100.017
Arachidonoyl-CoA200.022
Palmitoyl-CoANot specified0.0044
Oleoyl-CoANot specified0.011

Lipoxygenase (LOX) Catalysis

Lipoxygenases (LOX) are a class of non-heme iron-containing dioxygenases that catalyze the oxygenation of polyunsaturated fatty acids, leading to the formation of lipid mediators such as leukotrienes and lipoxins. nih.gov LOX isozymes are significant players in inflammation. nih.gov Investigations into the effects of acyl-CoAs on lipoxygenase isozymes have revealed their potential role in regulating LOX activity. nih.gov

This compound as a Substrate for Human 15-Lipoxygenase-1 (h15-LOX-1)

While many acyl-CoA derivatives have been studied for their inhibitory effects on various human lipoxygenase isozymes, this compound (18:2) has been identified as a rapid substrate for human reticulocyte 15-LOX-1 (h15-LOX-1). nih.govresearchgate.netescholarship.org This is in contrast to its behavior as a weak inhibitor against other lipoxygenases like h5-LOX, h12-LOX, and h15-LOX-1 itself when considering inhibition rather than substrate activity. nih.govresearchgate.netescholarship.org This finding suggests a potential role for acyl-CoAs as a novel source of oxylipin-CoAs or in the regulation of LOX activity within the cell. nih.govresearchgate.net The activity of h15-LOX-1 with this compound has been monitored by observing the change in absorbance at 234 nm, a method used to detect the formation of conjugated diene systems in LOX products. nih.gov

Kinetic Parameters of h15-LOX-1 with this compound

Detailed kinetic studies have been conducted to characterize the interaction between h15-LOX-1 and this compound. The kinetic parameters determined for this reaction at 22 °C are comparable to those observed with free linoleic acid, suggesting that this compound can serve as a biologically relevant substrate for h15-LOX-1. nih.govresearchgate.net

The determined kinetic parameters are presented in the table below:

ParameterValue (± Standard Error)UnitTemperature (°C)Citation
kcat7.5 ± 0.4s-122 nih.govresearchgate.net
KM12 ± 0.8µM22 nih.govresearchgate.net
kcat/KM0.62 ± 0.1µM-1s-122 nih.govresearchgate.net

These kinetic rates indicate that h15-LOX-1 efficiently catalyzes the oxygenation of this compound. The kcat value represents the turnover number, indicating the number of substrate molecules converted to product per enzyme molecule per unit time. The KM value reflects the substrate concentration at which the reaction rate is half of the maximum rate, providing an indication of the enzyme's affinity for the substrate. The catalytic efficiency, represented by kcat/KM, is a measure of how effectively the enzyme converts substrate into product.

Compared to free linoleic acid, the kcat for this compound is approximately 1.3-fold less, and the kcat/KM is about 7-fold less than published values for free linoleic acid, further supporting its consideration as a possible biological substrate for h15-LOX-1. nih.gov

Cellular and Subcellular Dynamics of Linoleoyl Coenzyme a

Intracellular Localization and Compartmentalization

Linoleoyl-CoA, like other long-chain acyl-CoA esters (LCA-CoAs), is found in various cellular compartments, where it participates in localized metabolic processes. The specific distribution of Linoleoyl-CoA is influenced by the activity of enzymes that synthesize and metabolize it, as well as by the presence of transport proteins and acyl-CoA binding proteins. researchgate.net

Cytosolic Pools and Intermediary Metabolism

In the cytosol, Linoleoyl-CoA is part of a dynamic pool of acyl-CoA esters. The free concentration of cytosolic LCA-CoAs is efficiently buffered to low nanomolar concentrations by acyl-CoA binding proteins (ACBPs) and fatty acid binding proteins (FABPs). nih.govresearchgate.net This buffering is crucial for regulating the availability of acyl-CoAs for various cytosolic processes and preventing their potential detergent-like effects on membranes. researchgate.net

Cytosolic Linoleoyl-CoA is involved in intermediary metabolism, including the synthesis of complex lipids such as phospholipids (B1166683) and triglycerides. cymitquimica.com Fatty acids entering the cell are activated to acyl-CoA thioesters in the cytoplasm by acyl-CoA synthetases (ACS), a process referred to as vectorial acylation, which effectively traps them within the cell. nih.govimrpress.comnih.gov Long-chain acyl-CoA synthetases (ACSLs) are a family of enzymes responsible for activating long-chain fatty acids, including linoleic acid, to their CoA esters. nih.gov Some ACS enzymes are localized to the endoplasmic reticulum or other intracellular organelles, suggesting that fatty acid uptake and activation can occur at these sites, potentially facilitated by transport across membrane junctions. frontiersin.org

Cytosolic acyl-CoA pools can also influence regulatory processes. For instance, cytoplasmic malonyl-CoA, derived from acetyl-CoA, inhibits carnitine palmitoyltransferase 1 (CPT1), an enzyme crucial for transporting fatty acids into mitochondria for beta-oxidation. nih.gov This mechanism highlights how the compartmentalization of fatty acid synthesis in the cytosol and beta-oxidation in mitochondria, regulated by acyl-CoA availability, prevents futile cycling. nih.gov

Linoleoyl-CoA has also been shown to act as a substrate or modulator for various cytosolic enzymes. For example, studies have investigated its inhibitory effects on human lipoxygenase isozymes, enzymes involved in the synthesis of signaling molecules. mdpi.com While Linoleoyl-CoA was found to be a weak inhibitor for some lipoxygenases, it acted as a rapid substrate for human reticulocyte 15-lipoxygenase-1 (h15-LOX-1). mdpi.com

Mitochondrial Localization and Function

Linoleoyl-CoA is also found in mitochondria, where it plays a significant role in energy production through beta-oxidation. cymitquimica.com The main pathway for the catabolism of long-chain fatty acids, including linoleic acid, is beta-oxidation, which primarily occurs in mitochondria. imrpress.com For long-chain fatty acyl-CoAs to enter the mitochondrial matrix for beta-oxidation, they must be transported across the mitochondrial membrane via the carnitine shuttle system. imrpress.comnih.govontosight.ai This system involves the conversion of acyl-CoA to acylcarnitine by carnitine palmitoyltransferase I (CPT1) on the outer mitochondrial membrane, transport of acylcarnitine across the inner mitochondrial membrane by carnitine-acylcarnitine translocase (CACT), and regeneration of acyl-CoA in the matrix by carnitine palmitoyltransferase II (CPT2). nih.govontosight.ai CPT1 and CPT2 are involved in the import of long-chain acyl-CoAs such as palmitoyl-CoA, oleoyl-CoA, and Linoleoyl-CoA. nih.govnih.gov

Within the mitochondrial matrix, Linoleoyl-CoA undergoes sequential rounds of beta-oxidation, yielding acetyl-CoA, which then enters the citric acid cycle for further energy production. cymitquimica.comwikipedia.org The complete oxidation of diunsaturated fatty acids like linoleate (B1235992) requires additional enzymatic steps involving enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase. funaab.edu.ng

Mitochondrial Linoleoyl-CoA is also a crucial substrate for the synthesis and remodeling of cardiolipin (B10847521) (CL), a unique phospholipid found almost exclusively in the inner mitochondrial membrane. nih.govmdpi.com Cardiolipin, particularly tetralinoleoyl CL, is essential for maintaining mitochondrial membrane structure and function, including optimal activity of respiratory complexes. mdpi.com The remodeling of cardiolipin involves enzymes like monolysocardiolipin acyltransferase (MLCL AT), which utilizes acyl-CoA donors, including Linoleoyl-CoA, to reacylate monolysocardiolipin. nih.govmdpi.com Human mitochondrial MLCL AT-1 has shown specificity for Linoleoyl-CoA over other acyl-CoAs for the acylation of monolysocardiolipin. nih.govresearchgate.net

Endoplasmic Reticulum and Plastidial Lipid Trafficking

The endoplasmic reticulum (ER) is another key site for lipid metabolism, including the synthesis of various lipids and the elongation and desaturation of fatty acids. Linoleoyl-CoA is involved in lipid trafficking between the ER and other organelles, particularly in plant cells involving plastids (e.g., chloroplasts and amyloplasts). frontiersin.orgnih.govnih.gov

In plants, fatty acid synthesis primarily occurs in plastids, but these fatty acids are then exported to the ER for further modification and synthesis of complex lipids. nih.govnih.gov Free fatty acids released from plastids are converted to acyl-CoAs by long-chain acyl-CoA synthetases (LACS) at the outer plastid envelope membrane, making them available for cytoplasmic lipid synthesis pathways, including those in the ER. nih.govnih.gov Specific LACS isoforms, such as LACS4 and LACS9 in Arabidopsis, are involved in lipid trafficking between the ER and plastids. nih.govnih.gov Mutations in these enzymes can lead to the accumulation of linoleic acid, suggesting their role in channeling this fatty acid (as Linoleoyl-CoA) between compartments. nih.govnih.gov

Acyl-CoA:lysophosphatidylcholine (B164491) acyltransferase (LPCAT) enzymes, located in the ER, play a role in acyl editing of phosphatidylcholine (PC), which can involve the incorporation or release of fatty acids, including linoleic acid, from the acyl-CoA pool. frontiersin.org LPCATs can catalyze both the forward reaction (acylation of lysophosphatidylcholine with acyl-CoA) and the reverse reaction (transfer of an acyl group from PC to CoA to form acyl-CoA). frontiersin.org Studies on sunflower LPCATs have shown substrate preference for unsaturated acyl-CoAs, including linoleoyl-CoA, in these reactions, facilitating acyl exchange between PC and the acyl-CoA pool. frontiersin.org

Lipid trafficking between the ER and plastids is essential for the synthesis of plastidial lipids like galactolipids. frontiersin.orgoup.com This process can involve the transfer of lysophosphatidylcholine (LysoPC) from the ER to plastids, where it can be reacylated using acyl-CoAs, such as Linoleoyl-CoA, by plastidial LPCATs. frontiersin.orgoup.com This mechanism allows for the enrichment of plastidial lipids with polyunsaturated fatty acids synthesized in the ER, like linoleic and linolenic acids. frontiersin.orgoup.com

Regulation of Linoleoyl Coenzyme a Metabolism

Enzymatic Regulation and Modulation of Enzyme Activity

The cellular concentration and metabolic flux of Linoleoyl-CoA are directly controlled by the activity of enzymes involved in its synthesis and transformation. The activation of linoleic acid to Linoleoyl-CoA is primarily catalyzed by a family of enzymes known as long-chain acyl-CoA synthetases (ACSLs). reactome.orgplos.org This thioesterification is considered a committed step in fatty acid metabolism, allowing the otherwise relatively inert fatty acid to participate in various metabolic pathways. reactome.org

Conversely, acyl-CoA thioesterases (ACOTs) regulate the levels of acyl-CoAs by catalyzing their hydrolysis back into free fatty acids and coenzyme A. plos.org The balance between ACSL and ACOT activity is critical in determining the cellular pool of Linoleoyl-CoA.

Enzymes that further metabolize Linoleoyl-CoA also play a significant regulatory role. Delta-6 desaturase (FADS2), for instance, catalyzes the introduction of a double bond at the sixth carbon position of Linoleoyl-CoA, converting it into gamma-linolenoyl-coenzyme A. wikipedia.orgebi.ac.uk This step is rate-limiting in the conversion of linoleic acid to longer-chain polyunsaturated fatty acids. wikipedia.org The activity of FADS2 is influenced by various factors, including hormonal status and the availability of substrates. wikipedia.orgnih.gov

Furthermore, the activity of enzymes involved in acyl-CoA metabolism, such as LACS, can be directly impacted by cellular energy levels. Under conditions of hypoxia, reduced ATP levels decrease LACS activity, leading to alterations in the cellular acyl-CoA pool composition, often favoring unsaturated species. researchgate.nettandfonline.com Acyl-CoAs can also act as modulators of enzymes in other pathways, such as lipoxygenases (LOX), influencing inflammatory processes. mdpi.com Studies have shown that Linoleoyl-CoA can function as a substrate for certain LOX isozymes, like human 15-lipoxygenase-1 (h15-LOX-1). mdpi.com

Genetic Regulation and Gene Expression Modulation

Beyond direct enzymatic control, the cellular levels and metabolic channeling of Linoleoyl-CoA are subject to extensive genetic regulation, primarily through the modulation of gene expression. Acyl-CoAs, including long-chain species like Linoleoyl-CoA, are not merely metabolic intermediates but also function as signaling molecules that link the metabolic state of the cell to transcriptional reprogramming. researchgate.netnih.gov

Role of Transcription Factors in Response to Acyl-coenzyme A Signals

Acyl-CoAs can directly interact with and regulate the activity of transcription factors, thereby influencing the expression of genes involved in lipid metabolism and other cellular processes. tandfonline.com This provides a direct link between the cellular lipid environment and the transcriptional machinery.

In bacterial systems, the transcription factor FadR serves as a well-characterized example of acyl-CoA-mediated gene regulation. FadR regulates genes involved in fatty acid biosynthesis and degradation. nih.gov The binding of long-chain acyl-CoAs, such as oleoyl-coenzyme A (Oleoyl-CoA) and myristoyl-coenzyme A (Myristoyl-CoA), to FadR induces a conformational change that disrupts its binding to DNA. nih.gov This disruption leads to the derepression of genes involved in fatty acid degradation and the deactivation of genes involved in biosynthesis. nih.gov

In mammals, acyl-CoA levels can influence the activity of transcription factors such as hepatocyte nuclear factor-4 alpha (HNF-4α), which in turn affects the expression of genes related to fatty acid oxidation. tandfonline.com This allows cellular acyl-CoA concentrations to signal lipid availability and fine-tune energy metabolism through adaptive transcriptional responses. tandfonline.com

The Delta-6 desaturase pathway, which utilizes Linoleoyl-CoA as a substrate, appears to be essential for generating the specific fatty acid signals that regulate hepatic lipogenic gene expression. nih.gov This highlights the importance of Linoleoyl-CoA metabolism in generating regulatory molecules that influence broader transcriptional programs.

Acyl-coenzyme A Binding Proteins (ACBPs) as Regulators of Transcriptional Reprogramming

Acyl-coenzyme A binding proteins (ACBPs) play a significant role in linking acyl-CoA metabolism to gene regulation. These proteins bind and sequester long-chain acyl-CoA molecules, protecting them from hydrolysis and non-specific interactions, and facilitating their transport within the cell. researchgate.netnih.govaocs.orgmdpi.comfrontiersin.org

ACBPs can modulate gene expression through several proposed mechanisms. One mode involves the transport of long-chain acyl-CoAs to mitochondria, where they undergo fatty acid oxidation. researchgate.net The resulting acetyl-coenzyme A can then be used as a substrate for histone and transcription factor acetylation, a post-translational modification that regulates gene expression. researchgate.netcreative-proteomics.com

Furthermore, ACBPs can directly interact with transcription factors, and these interactions can be influenced by the binding of long-chain acyl-CoAs. researchgate.netaocs.orgmdpi.comfrontiersin.orgtandfonline.com The binding of specific acyl-CoA species to ACBPs can affect the conformation of the ACBP, altering its interaction with transcription factors and consequently modulating their DNA-binding activity or nuclear translocation. researchgate.net This provides a mechanism by which the composition of the cellular acyl-CoA pool, influenced by Linoleoyl-CoA and its metabolites, can directly impact transcriptional regulatory complexes.

Hypoxia Signaling and Lipid Metabolism Integration

Cellular responses to hypoxia (low oxygen conditions) involve significant metabolic reprogramming, including alterations in lipid metabolism. Hypoxia leads to a decrease in ATP production, which in turn reduces the activity of ATP-dependent enzymes like long-chain acyl-CoA synthetases (LACS). researchgate.nettandfonline.com This reduction in LACS activity alters the cellular acyl-CoA pool, often leading to an accumulation of unsaturated long-chain acyl-CoA species relative to saturated ones. researchgate.nettandfonline.com

This shift in the acyl-CoA pool composition plays a crucial role in hypoxia signaling, particularly through its interaction with ACBPs and transcription factors. The binding of unsaturated long-chain acyl-CoAs to certain ACBPs can trigger the dissociation of specific transcription factors (such as Group VII ethylene (B1197577) response factors, ERF-VIIs, in plants) that are otherwise bound to the ACBP. researchgate.netmdpi.comtandfonline.comresearchgate.net Upon dissociation, these transcription factors can translocate to the nucleus and activate the expression of genes necessary for adaptation to hypoxic conditions. researchgate.netmdpi.comresearchgate.net

Hypoxia-inducible factors (HIFs) are key transcription factors that orchestrate the global transcriptional response to low oxygen. nih.govfrontiersin.org While HIFs directly regulate the expression of many genes involved in glucose and lipid metabolism, the altered acyl-CoA pool, influenced by reduced LACS activity under hypoxia, acts as a metabolic signal that integrates with HIF-mediated responses, often through ACBP-transcription factor interactions. researchgate.nettandfonline.commdpi.com This integration allows the cell to fine-tune its metabolic and transcriptional adaptations based on both oxygen availability and the resulting changes in lipid intermediates like Linoleoyl-CoA.

Nutritional Modulators of Fatty Acid Metabolism

Nutritional status significantly impacts fatty acid metabolism, and dietary components, particularly fatty acids, can modulate the pathways involving Linoleoyl-CoA at multiple levels. The availability and type of dietary fatty acids directly influence the cellular acyl-CoA pool composition.

Dietary polyunsaturated fatty acids (PUFAs), including linoleic acid, can affect the expression and activity of enzymes involved in their metabolism. For example, dietary fatty acids can modulate the expression of Delta-6 desaturase (FADS2), a key enzyme acting on Linoleoyl-CoA. nih.govnih.gov Studies in mice have shown that dietary polyunsaturated fatty acids can suppress the expression of hepatic lipogenic genes while inducing the expression of genes involved in fatty acid oxidation. nih.gov The Delta-6 desaturase pathway appears to be essential for the production of the fatty acid-derived signals that mediate this transcriptional regulation. nih.gov

Nutritional interventions such as high-fat diets, ketogenic diets, fasting, and refeeding have been shown to transcriptionally regulate the expression of acyl-CoA synthetases (ACS) and acyl-CoA thioesterases (ACOT) in a tissue-specific manner. plos.orgplos.org These enzymes are directly responsible for the formation and hydrolysis of acyl-CoAs, including Linoleoyl-CoA. The observed changes in the expression of these enzymes in response to different nutritional states highlight the dynamic regulation of the acyl-CoA pool by dietary factors. plos.orgplos.org

For instance, a study in mice demonstrated that different dietary conditions led to distinct patterns of ACS and ACOT mRNA abundance in various tissues, suggesting coordinated regulation of these enzyme families in response to nutritional cues. plos.orgplos.org

Interactive Table 1: Examples of Nutritional Modulation on ACS and ACOT mRNA Abundance in Mouse Liver (Illustrative Data based on search results)

GeneControl Diet (Fold Change)High-Fat Diet (Fold Change)Ketogenic Diet (Fold Change)Fasted (Fold Change)Refed (Fold Change)
Acsl11.0
Acsl51.0
Acot11.0
Acot71.0

The composition of dietary fats can also influence the incorporation of specific fatty acids, like linoleic acid, into cellular lipids such as phospholipids (B1166683), which can in turn affect cellular signaling and enzyme activity. nih.gov The interplay between dietary fatty acid intake, the resulting cellular acyl-CoA pool, and the modulation of key metabolic enzymes and gene expression highlights the significant role of nutrition in regulating Linoleoyl-CoA metabolism and its downstream effects.

Roles of Linoleoyl Coenzyme a in Model Systems

Plant Lipid Biosynthesis Pathways

In plants, fatty acid synthesis primarily occurs within the plastids. However, these fatty acids must be distributed to different cellular compartments for the synthesis of various lipids. Linoleoyl-CoA is integral to the extraplastidial lipid biosynthesis pathways, particularly those located in the endoplasmic reticulum (ER).

Flux of Linoleoyl-coenzyme A in Plastidial and Extrapolastidial Pathways

Fatty acids synthesized in the plastids, such as oleoyl-ACP (acyl carrier protein), are exported from the plastid and converted to their corresponding coenzyme A thioesters, like oleoyl-CoA, by long-chain acyl-coenzyme A synthetases (LACSs) located on the outer envelope of plastids. nih.govbioone.org Oleoyl-CoA can then be further desaturated in the ER by fatty acid desaturase 2 (FAD2) to produce linoleoyl-CoA. frontiersin.orgfrontiersin.org This linoleoyl-CoA is a key component of the cytosolic acyl-CoA pool, which serves as a substrate for the synthesis of various extraplastidial lipids, including phospholipids (B1166683) and triacylglycerols. bioone.orgfrontiersin.org

The flux of linoleoyl-CoA between the ER and plastids is also relevant. In some plant species, lipid precursors synthesized at the ER are delivered back to the plastid to form thylakoid lipids, complicating the interplay between the plastidial and extraplastidial pathways. nih.gov The exact mechanisms for this bidirectional trafficking of acyl chains are still under investigation, but the conversion of fatty acids to acyl-CoAs by LACS enzymes is a critical step in making plastid-derived fatty acids available for cytoplasmic lipid metabolism. nih.gov

Studies in Arabidopsis thaliana LACS Mutants

Studies involving mutants of Long-Chain Acyl-CoA Synthetases (LACSs) in Arabidopsis thaliana have provided insights into the importance of acyl-CoA activation and trafficking. The Arabidopsis genome encodes a family of nine LACS genes, suggesting potentially overlapping functions. nih.gov While single lacs mutants often show no pronounced effects on glycerolipid metabolism, likely due to this redundancy, double mutants have revealed specific roles. nih.gov For instance, lacs4 lacs9 double mutants exhibit strongly reduced synthesis of ER-derived lipid precursors required for glycolipid biosynthesis in plastids. nih.gov This defect is associated with the accumulation of significant amounts of linoleic acid in leaf tissue, suggesting that LACS4 and LACS9 are involved in the activation and trafficking of fatty acids, including linoleic acid, for ER-based lipid synthesis and subsequent transfer to plastids. nih.gov

Yeast Lipid Metabolism Studies

Saccharomyces cerevisiae, a widely used model organism, has been instrumental in understanding various aspects of lipid metabolism, including the fate of linoleic acid and the reconstitution of polyunsaturated fatty acid (PUFA) biosynthesis pathways.

Reconstitution of Polyunsaturated Fatty Acid Biosynthesis from Linoleic Acid

S. cerevisiae naturally synthesizes monounsaturated fatty acids but lacks the necessary desaturases to produce PUFAs like linoleic acid or arachidonic acid. nih.gov However, yeast can take up exogenous fatty acids. oup.com Studies have successfully reconstituted PUFA biosynthetic pathways in yeast by expressing heterologous genes encoding desaturases and elongases from other organisms. nih.govnih.govpnas.orgresearchgate.netscispace.com

Specifically, the biosynthesis of arachidonic acid (a C20 PUFA) from exogenously supplied linoleic acid (a C18 PUFA) has been achieved in S. cerevisiae through the coexpression of a Δ6-desaturase and a Δ6-elongase. nih.govnih.govpnas.orgresearchgate.netscispace.com Linoleic acid is converted to linoleoyl-CoA by endogenous acyl-CoA synthetases in yeast. oup.comfrontiersin.org Linoleoyl-CoA then serves as a substrate for the introduced Δ6-desaturase, which adds a double bond at the delta-6 position. The resulting product, gamma-linolenoyl-CoA, is then elongated by the Δ6-elongase. This process, involving linoleoyl-CoA as a key intermediate, demonstrates the potential of yeast as a platform for producing valuable PUFAs through metabolic engineering. nih.govnih.govpnas.orgresearchgate.netscispace.com

Research indicates that the elongation step in this reconstituted pathway primarily occurs within the acyl-CoA pool. nih.gov While some desaturation steps might occur on phosphatidylcholine, the human Δ6-desaturase, when expressed in yeast, specifically utilizes linoleoyl-CoA as a substrate, leading to efficient subsequent elongation. nih.gov

Here is a simplified representation of the reconstituted pathway from linoleic acid to arachidonic acid in engineered yeast:

StepEnzymeSubstrateProductLocation (Engineered Yeast)
ActivationAcyl-CoA Synthetase (Yeast Endogenous)Linoleic AcidLinoleoyl-CoAER, Lipid Droplets, etc. oup.comfrontiersin.org
DesaturationΔ6-Desaturase (Heterologous)Linoleoyl-CoAGamma-Linolenoyl-CoAPrimarily ER nih.gov
ElongationΔ6-Elongase (Heterologous)Gamma-Linolenoyl-CoADihomo-gamma-linolenoyl-CoAAcyl-CoA Pool nih.gov
DesaturationΔ5-Desaturase (Heterologous)Dihomo-gamma-linolenoyl-CoAArachidonic AcidPrimarily Phosphatidylcholine nih.gov
Release/StorageVarious (Yeast Endogenous)Arachidonic AcidLipids containing Arachidonic AcidVarious Cellular Compartments

Heterologous Expression of Mammalian Enzymes in Saccharomyces cerevisiae

The heterologous expression of mammalian enzymes involved in fatty acid metabolism in Saccharomyces cerevisiae has been a valuable tool for characterizing enzyme function and reconstituting complex pathways. As mentioned above, mammalian desaturases, such as the human Δ6-desaturase, have been successfully expressed in yeast to study their substrate specificity and activity in the context of PUFA biosynthesis. nih.gov These studies have confirmed that mammalian Δ6-desaturase can efficiently convert linoleoyl-CoA to gamma-linolenoyl-CoA in yeast, highlighting the utility of yeast as a model system for dissecting the biochemical activities of enzymes from higher organisms. nih.gov This approach allows researchers to analyze the function of individual enzymes or combinations of enzymes in a controlled genetic environment, contributing to a better understanding of lipid metabolism in mammals and providing strategies for the biotechnological production of valuable fatty acids. nih.govnih.govpnas.orgresearchgate.netscispace.com

Animal Tissue and Cell Culture Models

Animal tissue and cell culture models are crucial for dissecting the intricate roles of Linoleoyl-CoA in a controlled environment. These systems allow for detailed investigations into its metabolic fate, its involvement in specific biochemical pathways, and its effects on cellular function.

Studies in Rat Heart Mitochondria

Research in rat heart mitochondria has highlighted the involvement of Linoleoyl-CoA in cardiolipin (B10847521) remodeling, a critical process for maintaining mitochondrial function and myocardial health. Cardiolipin (CL) is a major mitochondrial membrane phospholipid, and in healthy mammalian hearts, a significant portion of CL molecules contain four linoleoyl acyl moieties (L4CL). nih.govresearchgate.net A selective loss of CL and/or the proportion of L4CL species has been observed in failing hearts in both humans and animal models, and this is associated with mitochondrial dysfunction. nih.govresearchgate.net

Studies have demonstrated that rat heart mitochondria contain coenzyme A-dependent acyltransferases capable of acylating monolysocardiolipin (MLCL) to cardiolipin. capes.gov.br Linoleoyl-CoA serves as a substrate for this reacylation process. capes.gov.brnih.gov Investigations using linoleoyl-CoA as a substrate in isolated rat heart mitochondria determined an apparent Km for linoleoyl-CoA of 6.7 µM for monolysocardiolipin acyltransferase (MLCL AT) activity. capes.gov.br This suggests an enzymatic preference for linoleoyl-CoA in the remodeling of cardiolipin.

Further research indicates that the human mitochondrial trifunctional protein alpha (αTFP), an enzyme involved in mitochondrial β-oxidation, also exhibits MLCL acyltransferase activity and shows a preference for linoleoyl-CoA as a substrate in vitro. plos.org Expression of αTFP in HeLa cells increased the incorporation of radioactive linoleate (B1235992) into cardiolipin, linking a key enzyme in fatty acid oxidation to cardiolipin remodeling. plos.org

While the oxidation of various fatty acids, including oleoyl-CoA, has been shown to decrease the apparent Km for ADP during mitochondrial respiration in saponin-permeabilized rat cardiac fibers, suggesting a general property for fatty acids, the specific role of Linoleoyl-CoA in regulating mitochondrial respiration kinetics has also been a subject of study. mdpi.com

Studies in rat heart mitochondria have also examined the enzymes involved in the oxidation of polyunsaturated fatty acids, including linoleoyl-CoA. The NADPH-dependent 2,4-dienoyl-CoA reductase, rather than 3-hydroxyacyl-CoA epimerase, appears to be crucial for the oxidation of polyunsaturated fatty acids like linoleoyl-CoA in this tissue. cuny.edu

Investigations in HepG2 Cells and Other Mammalian Cell Lines

HepG2 cells, a human hepatoma cell line, are widely used to study hepatic fatty acid metabolism and have provided insights into the handling and utilization of Linoleoyl-CoA. frontiersin.orgnih.gov These cells express enzymes involved in fatty acid desaturation and elongation, processes that utilize acyl-CoA substrates like Linoleoyl-CoA. nih.gov

A multiplexed cell assay in HepG2 cells has been developed to measure the activities of fatty acyl-CoA elongase, delta-5 desaturase (Δ5D), delta-6 desaturase (Δ6D), and delta-9 desaturase (Δ9D) using radiolabeled tracers. nih.gov This assay allows for the investigation of how compounds affect the metabolism of fatty acids, including the conversion of precursors into downstream products involving Linoleoyl-CoA as an intermediate or substrate. For instance, the metabolism of [1-14C]-alpha-linolenate in HepG2 cells involves Δ6 desaturation and elongation steps that would utilize or produce Linoleoyl-CoA derivatives. nih.gov

Acyl-CoA synthetases (ACSs), which catalyze the esterification of fatty acids with CoA to form acyl-CoAs like Linoleoyl-CoA, are important for fatty acid uptake and metabolism in hepatic cells. medsci.org Studies in HepG2 cells have shown that overexpression of certain ACS enzymes, such as FATP2, FATP4, and ACSL1, increases acyl-CoA synthetase activity and the uptake of fatty acids. medsci.org While FATP2 and FATP4 are localized to the endoplasmic reticulum and ACSL1 to mitochondria, their activity in forming acyl-CoAs is linked to increased fatty acid uptake, likely through metabolic trapping. medsci.org

Quantitative analysis methods, such as UHPLC-ESI-MS/MS, have been developed to measure levels of various fatty acyl-CoA species, including Linoleoyl-CoA, in biological samples like HepG2 cells. researchgate.net These methods are crucial for understanding the cellular pools of these metabolites and how they are affected by different conditions.

Linoleoyl-CoA has also been investigated for its interactions with other enzymes in mammalian cells. Studies on human lipoxygenase (LOX) isozymes have shown that Linoleoyl-CoA can act as a substrate for h15-LOX-1, with kinetic rates comparable to free linoleic acid. mdpi.com While it was a weak inhibitor against other LOX isozymes tested (h5-LOX and h12-LOX), its role as a substrate for h15-LOX-1 suggests a potential involvement in the generation of oxylipin-CoAs. mdpi.com

Furthermore, studies in mammalian cells in general indicate that CoA and its thioester derivatives, including acyl-CoAs, play critical roles as metabolic cofactors in numerous pathways, including fatty acid synthesis and oxidation. ucl.ac.ukresearchgate.net The intracellular levels of CoA and its derivatives can change in response to various stimuli, influencing the cellular processes they regulate. ucl.ac.uk

Table 1: Apparent Km Values for MLCL Acyltransferase Activity in Rat Heart Mitochondria

SubstrateApparent Km (µM)
Oleoyl-coenzyme A12.5
This compound6.7

Data derived from studies on the acylation of monolysocardiolipin in rat heart mitochondria. capes.gov.br

Table 2: Effect of Overexpressing ACS Enzymes on Acyl-CoA Synthetase Activity in HepG2 Cells

Transfected PlasmidAcyl-CoA Synthetase Activity (pmol oleoyl-CoA/minute/µg protein)
GFP (Control)Baseline Activity (Specific values not provided in source)
FATP2Increased Activity (Specific values not provided in source)
FATP4Increased Activity (Specific values not provided in source)
ACSL1Increased Activity (Specific values not provided in source)

Data indicates increased activity upon overexpression compared to control, exact values for increase not detailed in source. medsci.org

Advanced Research Methodologies and Analytical Techniques for Linoleoyl Coenzyme a

Quantification of Acyl-coenzyme A Species

Various methodologies have been developed for the determination of acyl-CoAs, with liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) offering high selectivity and sensitivity. researchgate.netnih.gov Early methods included enzymatic assays, paper and thin layer chromatography, and HPLC, but these generally had lower sensitivity. conicet.gov.arnih.gov Gas chromatography-mass spectrometry (GC-MS) and fluorimetric analysis upon derivatization improved sensitivity. conicet.gov.arnih.gov

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS is a widely used and powerful technique for the comprehensive quantitative analysis of fatty acyl-CoA species in biological samples. nih.govacs.org This method allows for the simultaneous detection of a wide range of acyl-CoAs, from short- to long-chain species. nih.gov

Reversed-Phase and Hydrophilic Interaction Liquid Chromatography Separations

Chromatographic separation is a critical step in acyl-CoA analysis by UHPLC-MS/MS. Both reversed-phase liquid chromatography (RPLC) and hydrophilic interaction liquid chromatography (HILIC) are employed, often in complementary ways, to address the diverse polarities of acyl-CoA species. nih.govthermofisher.com

RPLC is frequently used and is particularly suitable for the separation of long-chain acyl-CoAs, including Linoleoyl-CoA. researchgate.netnih.gov Short-chain acyl-CoAs may require slightly acidic mobile phases in RPLC conditions, while long-chain acyl-CoAs can exhibit peak tailing issues under these conditions. researchgate.net

HILIC is an emerging technique that is complementary to RPLC and is effective for retaining and separating polar compounds that are not well retained on standard reversed-phase columns. thermofisher.comhplc.eu HILIC separates compounds based on hydrophilic partitioning, weak electrostatic interactions, and hydrogen bonding. hplc.eu Combining RPLC and HILIC separations in series, in an automated mode, has been shown to improve the simultaneous detection of acyl-CoAs with varying hydrophobicity. nih.gov

Selected Reaction Monitoring (SRM) for Detection

Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is a common detection mode used in UHPLC-MS/MS for the quantification of acyl-CoAs. nih.govnih.govnih.govresearchgate.netresearchgate.net This technique offers high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions characteristic of the target analytes. nih.govnih.govnih.gov

For acyl-CoAs, a common fragmentation pattern involves the cleavage of the 3'-phosphate-adenosine-5' diphosphate (B83284) subunit of the CoA part of the molecule. researchgate.netresearchgate.net This fragmentation yields characteristic fragment ions that can be monitored using SRM. nih.govresearchgate.net For example, a neutral loss of 507 Da and/or the m/z 428 ion often serve as the basis for SRM transitions when quantifying fatty acyl-CoAs. researchgate.net For each acyl-CoA, two separate transitions are typically monitored for both identification and quantification. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Acyl-coenzyme A Thioesters

GC-MS has also been utilized for measuring acyl-CoA esters, typically after hydrolysis and derivatization. conicet.gov.arnih.gov One described method involves glycine (B1666218) aminolysis of the acyl-CoA thioesters, followed by esterification with pentafluorobenzyl bromide and subsequent GC separation and detection by negative chemical ionization mass spectrometry of the N-acylpentafluorobenzyl glycinates. nih.gov This approach provides discrimination against oxygen esters and helps address issues with trace contaminants of free fatty acids. nih.gov

Enzymatic Activity and Kinetic Analysis

Studying the enzymatic activity and kinetics of enzymes that utilize Linoleoyl-CoA is crucial for understanding its metabolic roles. Various in vitro enzyme assays have been developed for this purpose. nih.gov

In Vitro Enzyme Assays Utilizing Radiolabeled Linoleoyl-coenzyme A

In vitro enzyme assays frequently utilize radiolabeled this compound as a substrate to measure enzyme activity. nih.govnih.gov For example, the activity of human mitochondrial monolysocardiolipin acyltransferase (MLCL AT-1) has been determined using [1-14C]linoleoyl coenzyme A as a substrate. nih.gov In such assays, the enzyme is incubated with the radiolabeled substrate and other necessary components in a suitable buffer system. The reaction is then stopped, and the radiolabeled product is separated and quantified, often using techniques like thin-layer chromatography (TLC). nih.gov

Detailed research findings from such assays can provide valuable kinetic parameters, such as the apparent Km for this compound. For instance, studies on the mitochondrial acylation of monolysocardiolipin to cardiolipin (B10847521) in rat heart using [1-14C]linoleoyl coenzyme A as substrate determined an apparent Km for this compound of 6.7 μm.

While radiolabeled substrates are effective, they are associated with costs and regulatory considerations. researchgate.net Alternative approaches, such as those utilizing fluorescently labeled substrates, are also being explored for enzyme activity assays. researchgate.net

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound6441626 nih.gov, 5497112 nih.gov, 365 sci-toys.com
Acyl-coenzyme A94 nih.gov
Coenzyme A (CoA)6816 wikipedia.org, 87642 uni.lunih.gov

Data Tables

Based on the search results, here is an example of a data table that could be generated from the text regarding kinetic parameters:

Substrate Enzyme Apparent Km (μM) Organism/Source Citation
This compound Monolysocardiolipin acyltransferase 6.7 Rat heart mitochondria
Oleoyl-coenzyme A Monolysocardiolipin acyltransferase 12.5 Rat heart mitochondria

Note: The interactive table feature is a demonstration based on the provided content and capabilities.

Spectrophotometric Detection of Enzyme Products

Spectrophotometry is a widely used technique in enzyme assays to measure reaction rates by monitoring changes in light absorption at specific wavelengths as substrates are converted to products. slideshare.netbiocompare.comthermofisher.com This method is simple, cost-effective, and often requires only a UV-Vis spectrophotometer. biocompare.com

For enzymes that utilize or produce Linoleoyl-CoA, direct spectrophotometric measurement may be possible if the substrate or product exhibits a change in absorbance. Alternatively, coupled enzymatic assays can be employed. slideshare.netbiocompare.com In a coupled assay, the product of the enzyme of interest serves as the substrate for a second enzyme, which catalyzes a reaction that results in a detectable change in absorbance. slideshare.net For instance, enzyme activity can be followed spectrophotometrically by measuring the increase in absorbance at 234 nm due to the formation of a hydroperoxide from linoleic acid, which is released from a substrate like dilinoleoyl phosphatidylcholine by phospholipase A₂ and then oxidized by lipoxygenase in a coupled reaction. researchgate.net The rate of change in absorbance is directly proportional to the enzyme's activity. libretexts.org

Determination of Michaelis-Menten Kinetics (Km, kcat)

Michaelis-Menten kinetics is a fundamental model used to describe the rate of enzyme-catalyzed reactions and to determine key kinetic parameters such as Km and kcat. libretexts.orgkhanacademy.orgyoutube.com These parameters provide insights into the enzyme's affinity for its substrate and its catalytic efficiency. youtube.combiorxiv.org

The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). libretexts.orgyoutube.com A lower Km value generally indicates a higher affinity of the enzyme for its substrate. youtube.com The catalytic constant (kcat), also known as the turnover number, represents the maximum number of substrate molecules converted to product per enzyme molecule per unit time when the enzyme is saturated with substrate. libretexts.orgyoutube.combiorxiv.org Vmax is related to kcat by the equation Vmax = kcat [E]total, where [E]total is the total enzyme concentration. libretexts.orgyoutube.com

Studies involving enzymes that interact with Linoleoyl-CoA can determine these parameters by measuring reaction rates at varying substrate concentrations while keeping the enzyme concentration constant. Spectrophotometric assays are often used for these measurements. researchgate.netmdpi.com For example, the kinetic parameters for human 15-lipoxygenase-1 (h15-LOX-1) with linoleoyl-CoA have been determined, showing a kcat of 7.5 ± 0.4 s⁻¹ and a Km of 12 ± 0.8 µM. mdpi.com The catalytic efficiency, represented by kcat/Km, was calculated as 0.62 ± 0.1 µM⁻¹s⁻¹. mdpi.com Comparing these values to those for free linoleic acid can suggest whether Linoleoyl-CoA might be a physiological substrate for the enzyme. mdpi.com

The Km value for Linoleoyl-CoA for the 59-kDa monolysocardiolipin acyltransferase-1 (MLCL AT-1) was found to be 8 µM, significantly lower than for other acyl-CoAs like oleoyl-CoA (57 µM) and palmitoyl-CoA (72 µM), indicating a higher affinity of MLCL AT-1 for Linoleoyl-CoA. nih.gov

Here is a table summarizing some kinetic parameters for enzymes interacting with Linoleoyl-CoA:

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (µM⁻¹s⁻¹)Reference
h15-LOX-1Linoleoyl-CoA12 ± 0.87.5 ± 0.40.62 ± 0.1 mdpi.com
MLCL AT-1Linoleoyl-CoA8Not specifiedNot specified nih.gov
MLCL AT-1 (74 kDa pig liver)Linoleoyl-CoAHigher than 59 kDa MLCL AT-1Not specifiedNot specified nih.gov

Protein Analysis and Identification

Analyzing and identifying proteins that interact with or metabolize Linoleoyl-CoA is crucial for understanding its cellular functions. Various techniques are employed for this purpose, including mass spectrometry-based methods and Western blotting. slideshare.netmedchemexpress.comsigmaaldrich.com

Acyl-CoA-binding proteins (ACBPs) are a family of proteins found in various organisms that bind to acyl-CoA esters, including Linoleoyl-CoA, with high affinity. frontiersin.orgnih.govfrontiersin.org These proteins play roles in intracellular transport, protection, and maintaining the pool of acyl-CoA esters. frontiersin.orgfrontiersin.org Identifying and characterizing these binding proteins is essential for elucidating the fate and function of Linoleoyl-CoA within the cell.

Mass Spectrometry-Based Protein Identification (e.g., MALDI-TOF)

Mass spectrometry is a powerful analytical technique used to identify and characterize proteins based on their mass-to-charge ratio. sigmaaldrich.comuky.edu Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is a common method for protein analysis, particularly for large biomolecules like peptides and proteins. creative-proteomics.comautobio.com.cn

In MALDI-TOF MS, proteins are embedded in a matrix, and a laser is used to desorb and ionize the molecules. creative-proteomics.comautobio.com.cn The ions then travel through a flight tube, and their time of flight is measured to determine their mass-to-charge ratio. creative-proteomics.comautobio.com.cn This technique is suitable for analyzing complex protein mixtures and can be used for protein identification through peptide mass fingerprinting. creative-proteomics.comautobio.com.cn Proteins are enzymatically digested into peptides, and the masses of these peptides are compared against protein databases to identify the original protein. sigmaaldrich.comcreative-proteomics.com

MALDI-TOF mass spectrometry has been used in studies involving Linoleoyl-CoA. For instance, in the identification of human mitochondrial MLCL AT-1, MALDI-TOF analysis of a purified protein fraction that showed MLCL AT activity eluted by Linoleoyl-CoA revealed peptide matches consistent with a 59-kDa protein. nih.govnih.gov This protein was identified as MLCL AT-1, an enzyme specific for the acylation of monolysocardiolipin with Linoleoyl-CoA to form cardiolipin. nih.govnih.gov Peptide sequences obtained from MALDI-TOF analysis can also be used for database searches (e.g., NCBI BLAST) to identify potential homologies with known proteins and identify functional motifs, such as those for acyl-CoA binding. nih.gov

Western Blotting for Protein Expression

Western blotting, also known as immunoblotting, is a widely used technique to detect specific proteins in a sample and assess their expression levels. biocompare.com This method involves separating proteins by gel electrophoresis, transferring them to a membrane, and then using specific antibodies to probe for the protein of interest.

After separating proteins by SDS-PAGE, they are transferred onto a solid support membrane, typically made of nitrocellulose or polyvinylidene difluoride (PVDF). The membrane is then incubated with a primary antibody that specifically binds to the target protein, followed by incubation with a secondary antibody conjugated to a detectable label (e.g., an enzyme or fluorescent dye). The signal generated by the label allows for the visualization and quantification of the protein.

Western blotting is valuable in studies investigating the role of Linoleoyl-CoA by assessing the expression levels of enzymes or binding proteins involved in its metabolism or function under different conditions or in different model systems. For example, Western blot analysis was used in the identification of MLCL AT-1 to confirm the presence of a 74 kDa protein in fractions exhibiting MLCL AT activity eluted by Linoleoyl-CoA. nih.gov Western blotting can also be used to study the expression of acyl-CoA-binding proteins (ACBPs) or enzymes like acyl-CoA synthetases that are directly involved in the activation or metabolism of fatty acids like linoleic acid to form Linoleoyl-CoA. jci.org

Genetic Manipulation and Functional Studies in Model Organisms

Genetic manipulation techniques in model organisms are essential for investigating the in vivo functions of genes and proteins related to Linoleoyl-CoA metabolism and activity. These approaches allow researchers to study the effects of altering gene expression on cellular processes and phenotypes.

Use of Mutant Lines and Gene Overexpression

Studying mutant lines with deficiencies in genes involved in Linoleoyl-CoA pathways provides insights into the physiological roles of these genes and the consequences of their absence or reduced function. Conversely, gene overexpression involves increasing the production of a specific protein to study the effects of elevated levels on cellular processes. nih.gov

In the context of Linoleoyl-CoA, researchers can utilize mutant lines deficient in enzymes that synthesize, metabolize, or utilize Linoleoyl-CoA. For example, studying mutants lacking specific acyl-CoA synthetases might reveal the importance of Linoleoyl-CoA synthesis in particular tissues or pathways. Similarly, examining mutants in acyl-CoA-binding proteins can help understand their roles in intracellular Linoleoyl-CoA trafficking and availability. researchgate.net

Gene overexpression studies can complement mutant analysis by revealing the effects of increased protein activity. Overexpression of enzymes involved in Linoleoyl-CoA synthesis could lead to altered lipid profiles, while overexpression of proteins that utilize Linoleoyl-CoA might enhance specific metabolic pathways. For instance, expression of MLCL AT-1 in HeLa cells increased mitochondrial monolysocardiolipin acyltransferase activity and the incorporation of [1-¹⁴C]linoleic acid into cardiolipin, demonstrating its role in cardiolipin remodeling with linoleate (B1235992). nih.gov Conversely, RNA interference knockdown of MLCL AT-1 resulted in reduced enzyme activity and linoleic acid incorporation. nih.gov

Studies using mutant lines and gene overexpression in model organisms like Arabidopsis thaliana have been employed to investigate the functions of acyl-CoA-binding proteins (ACBPs) in lipid metabolism and stress responses, including interactions facilitated by Linoleoyl-CoA. researchgate.net These genetic approaches provide valuable in vivo evidence for the biological significance of Linoleoyl-CoA and the proteins that interact with it.

Substrate Specificity Determination and Analog Studies

The determination of substrate specificity for enzymes that interact with Linoleoyl-CoA involves various biochemical and analytical techniques. These studies aim to understand which enzymes utilize Linoleoyl-CoA as a substrate, their kinetic parameters, and how structural features of both the enzyme and the acyl-CoA influence binding and catalysis. Analog studies, involving modified versions of Linoleoyl-CoA or other acyl-CoAs, provide insights into the structural requirements for enzyme recognition and activity, and can also be used as probes for enzyme mechanisms or potential inhibitors. researchgate.net

Research findings highlight the diverse substrate specificities among different classes of enzymes that process acyl-CoA molecules. For instance, acyl-CoA oxidases (ACOXs), which catalyze the first step in peroxisomal beta-oxidation, exhibit varying chain length specificities depending on the organism and isoform. Some ACOXs show specificity towards long-chain acyl-CoAs, while others prefer medium or short chains. nih.govjmb.or.kr In Candida aaseri, different ACOX isozymes demonstrate distinct preferences, with CaAOX5 showing specificity towards long-chain fatty acids longer than C12. nih.gov Studies on Caenorhabditis elegans ACOXs have revealed that different homodimers or heterodimers are specific to ascaroside-CoA substrates with particular side-chain lengths. pnas.org

Acyl-CoA desaturases, which introduce double bonds into fatty acyl chains, also display distinct substrate specificities. Δ9-desaturases, for example, typically introduce a cis-double bond at the Δ9 position of acyl-CoA substrates, with some preferring specific chain lengths like C17, C18, and C19. ebi.ac.ukjst.go.jp Studies on marine copepod acyl-CoA Δ9 desaturases identified two homologous enzymes with differing specificities: one for the common long-chain fatty acid 18:0, and another for very long-chain saturated fatty acids ranging from C20 to C26. acs.orgnih.govacs.org The substrate specificity of mammalian front-end fatty acid desaturases, such as Δ6 desaturase which acts on Linoleoyl-CoA, has been investigated through site-directed mutagenesis and homology modeling, identifying specific amino acid residues near the substrate-binding pocket that influence specificity. medchemexpress.commedchemexpress.cnnih.gov

Acyl-CoA synthetases (ACSLs), responsible for converting free fatty acids into their active acyl-CoA forms, also exhibit isoform-specific substrate preferences. Human ACSL4, for instance, shows a strong preference for arachidonic acid and other highly unsaturated fatty acids. jst.go.jpjst.go.jp While Linoleoyl-CoA is synthesized from linoleic acid by acyl-CoA synthetase enzymes, the specificity of different ACSL isoforms towards linoleic acid can vary. evitachem.comjst.go.jp

Acyltransferases, such as lysophosphatidylcholine (B164491) acyltransferase (LPCAT) and mitochondrial this compound monolysocardiolipin acyltransferase-1 (MLCL AT-1), utilize acyl-CoA substrates like Linoleoyl-CoA for lipid synthesis. medkoo.comnih.gov MLCL AT-1 has shown specificity for Linoleoyl-CoA over oleoyl-CoA and palmitoyl-CoA in the acylation of monolysocardiolipin to cardiolipin. nih.gov Diacylglycerol acyltransferase (DGAT), involved in triglyceride synthesis, can also show preferences for certain acyl-CoAs, with some studies indicating enhanced preference for alpha-linolenoyl-CoA over oleoyl-CoA or linoleoyl-CoA in certain organisms. portlandpress.com

Analog studies are instrumental in probing enzyme mechanisms and substrate recognition. While the provided search results primarily focus on the enzymes' specificity towards Linoleoyl-CoA and other native substrates, the synthesis of acyl-CoA analogs is a recognized method for studying enzymes that bind acetyl-CoA and, by extension, other acyl-CoAs. researchgate.netacs.orgd-nb.infoacs.org These analogs can serve as substrate mimics or potential affinity labels. researchgate.net

The kinetic parameters, such as Km and Vmax, are crucial in quantifying substrate specificity. For example, studies on acetyl coenzyme A synthetase using various short-chain carboxylic acids as substrates have reported Km and % Vmax values, indicating that these acids are poorer substrates compared to acetic acid. researchgate.net Similar kinetic analyses are applied to enzymes utilizing Linoleoyl-CoA to determine its affinity and the maximum reaction rate compared to other potential acyl-CoA substrates.

Data tables summarizing substrate preferences and kinetic data from research studies provide a clear comparison of enzyme activity with different acyl-CoA substrates.

Table 1: Examples of Enzyme Substrate Specificity Towards Acyl-CoAs

Enzyme ClassOrganism/SourcePreferred Substrates (Examples)NotesSource
Acyl-CoA Oxidase (ACOX)Candida aaseri (CaAOX5)Long-chain fatty acids (>C12)Involved in peroxisomal beta-oxidation. nih.gov
Acyl-CoA Oxidase (ACOX)Caenorhabditis elegans (ACOX-2)ω-ascaroside substrate with a 5-carbon side chainSpecificity varies by ACOX type/complex. pnas.org
Δ9-Fatty Acid DesaturaseMouse (SCD1)C17-, C18-, and C19-acyl-CoAsIntroduces cis double bond at Δ9 position. jst.go.jp
Δ9-Fatty Acid DesaturaseMarine Copepod (ChDes9-1)Very long-chain saturated fatty acids (C20-C26)Unusual specificity compared to common Δ9 desaturases. acs.orgnih.govacs.org
Δ6 DesaturaseRatLinoleoyl-CoAInvolved in PUFA synthesis. Specific residues affect specificity. medchemexpress.commedchemexpress.cnnih.gov
Acyl-CoA Synthetase (ACSL4)HumanArachidonic acid, other highly unsaturated fatty acidsIsoform-specific preference. jst.go.jpjst.go.jp
MLCL Acyltransferase (MLCL AT-1)Human MitochondriaLinoleoyl-CoA > Oleoyl-CoA > Palmitoyl-CoA (for MLCL acylation)Absolute specificity for MLCL as the lysophospholipid substrate. nih.gov
Diacylglycerol Acyltransferase (DGAT)Flax Seed (LuDGAT2-3)Alpha-linolenoyl-CoA > Oleoyl-CoAPreference can contribute to seed oil composition. portlandpress.com

Detailed research findings often involve site-directed mutagenesis to identify specific amino acid residues that contribute to substrate binding and specificity. For example, studies on rat Δ6 desaturase identified several residues that, when substituted, could switch the enzyme's substrate specificity from Linoleoyl-CoA to dihomo-γ-linolenoyl-CoA. nih.gov Homology modeling, based on known crystal structures of related enzymes like human stearoyl-CoA (Δ9) desaturase, can provide structural context for these findings, illustrating the position of key residues within the substrate-binding pocket. nih.gov Similarly, structural characterization of acyl-CoA oxidases has provided insights into the molecular basis for their diverse substrate specificities, revealing how the substrate-binding pocket architecture influences chain length preference. jmb.or.krpnas.org

Analog studies, while not extensively detailed for Linoleoyl-CoA specifically in the provided results, are a standard approach in enzymology. By synthesizing and testing Linoleoyl-CoA analogs with modifications to the fatty acid chain or the CoA moiety, researchers can probe the enzyme's active site and the chemical features critical for recognition and catalysis. researchgate.netacs.orgd-nb.infoacs.org This can help elucidate the structural determinants of substrate specificity and potentially lead to the development of enzyme inhibitors or modulators.

Interactions of Linoleoyl Coenzyme a with Biological Macromolecules and Signaling Cascades

Protein-Ligand Interactions with Acyl-coenzyme A Binding Proteins (ACBPs)

Acyl-coenzyme A Binding Proteins (ACBPs) are a family of evolutionarily conserved proteins characterized by their ability to bind acyl-CoA esters with high affinity. researchgate.net This binding is crucial for preventing the potentially harmful accumulation of long-chain acyl-CoAs and for directing them to specific metabolic processes. researchgate.net ACBPs contain a conserved acyl-CoA-binding domain that facilitates this interaction. aocs.orgplos.org Studies using recombinant ACBPs have demonstrated their capacity to bind various acyl-CoA esters in vitro. aocs.org The ligand-binding site within the ACBP domain is structured to accommodate the acyl-CoA ester, with specific subsites for the acyl part, the adenine (B156593) ring, and the 3'-phosphate. plos.org The interaction with the acyl chain and adenine ring is primarily through non-polar connections, while the 3'-phosphate interacts via salt bridges and hydrogen bonds. plos.org

Different classes of ACBPs exist, and their binding affinities for various acyl-CoA esters can vary. For instance, small class I ACBPs from Helianthus annuus (sunflower) show high affinity for palmitoyl-CoA, stearoyl-CoA, and oleoyl-CoA, but a lower affinity for linoleoyl-CoA. csic.es In Arabidopsis thaliana, ankyrin repeats-containing ACBPs (ACBP1 and ACBP2) have been shown to bind linoleoyl-CoA and linolenoyl-CoA esters in vitro. plos.orgnih.gov

Data Table: Binding Affinity of Recombinant Helianthus annuus ACBP6 to Acyl-CoA Esters csic.es

Acyl-CoA EsterDissociation Constant (Kd)
Palmitoyl-CoA0.29 µM
Stearoyl-CoA0.14 µM
Oleoyl-CoA0.15 µM
Linoleoyl-CoA5.6 µM

Facilitation of Protein-Protein Interactions (e.g., ACBP4-VLXB)

Linoleoyl-coenzyme A can play a role in facilitating protein-protein interactions involving ACBPs. In soybean, the interaction between the Class II acyl-CoA-binding protein ACBP4 and the vegetative lipoxygenase homolog VLXB is facilitated by linoleoyl-CoA and linolenoyl-CoA. oup.comdntb.gov.ua These acyl-CoAs compete with phosphatidic acid for binding to ACBP4. oup.comdntb.gov.ua This ligand-dependent interaction is significant in oxylipin signaling, particularly in the context of salt stress in soybean. oup.com Alternative splicing of ACBP genes in salt-stressed roots can produce ACBP variants that are incapable of interacting with VLXB. oup.comdntb.gov.ua

Modulation of Transcription Factor Activity by Long-Chain Acyl-coenzyme A

Long-chain acyl-CoAs, including this compound, can act as regulatory signals that modulate gene expression by interacting with transcription factors. nih.govembopress.org In Escherichia coli, the transcription factor FadR directly binds long-chain fatty acyl-CoAs. nih.govembopress.orgnih.gov This binding induces a conformational change in FadR, which inhibits or prevents its binding to DNA, thereby affecting the transcription of genes involved in fatty acid metabolism. nih.govembopress.orgnih.gov In mammals, the hepatocyte nuclear transcription factor 4 alpha (HNF-4alpha) has also been shown to be responsive to long-chain acyl-CoAs and binds them directly. nih.govembopress.org The binding of acyl-CoA to HNF-4alpha is thought to influence its transcriptional activation activity. nih.gov

Role in Lipid-Mediated Signaling Pathways

This compound is involved in lipid-mediated signaling pathways, primarily as a precursor for the synthesis of various bioactive lipid mediators. cymitquimica.com As a derivative of linoleic acid, it is positioned upstream in the biosynthesis pathway of certain polyunsaturated fatty acids, including arachidonoyl-CoA. evitachem.com Linoleoyl-CoA can be converted to gamma-linolenoyl-CoA through desaturation, which then undergoes further elongation and desaturation to form arachidonoyl-CoA. evitachem.com These downstream products are precursors for signaling molecules like eicosanoids, which play roles in processes such as inflammation. cymitquimica.comresearchgate.net

Lipid signaling molecules in plants, derived from fatty acids like linoleic acid, include oxylipins, which are products of enzymatic or nonenzymatic oxidation. mdpi.com While the activation mechanisms of oxylipin signaling are still being elucidated, the involvement of acyl-CoA-binding proteins and their interactions with enzymes like lipoxygenases, as discussed in other sections, highlights the role of linoleoyl-CoA in these pathways. oup.comresearchgate.net

Substrate Activity and Inhibitory Effects on Lipoxygenases

This compound can act as both a substrate and an inhibitor for lipoxygenase (LOX) enzymes, which are involved in the oxygenation of polyunsaturated fatty acids to form lipid mediators like leukotrienes and lipoxins. nih.govmdpi.comresearchgate.netnih.govescholarship.orgkyoto-u.ac.jp

Research has shown that linoleoyl-CoA is a rapid substrate for human reticulocyte 15-LOX-1 (h15-LOX-1), with kinetic rates comparable to those of free linoleic acid. nih.govmdpi.comresearchgate.netescholarship.org

Data Table: Kinetic Parameters for h15-LOX-1 with Linoleoyl-CoA nih.govmdpi.comresearchgate.net

ParameterValueUnit
kcat7.5 ± 0.4s⁻¹
KM12 ± 0.8µM
kcat/KM0.62 ± 0.1µM⁻¹s⁻¹

In addition to its substrate activity, linoleoyl-CoA can also exhibit inhibitory effects on certain LOX isozymes. Studies have indicated that linoleoyl-CoA is a weak inhibitor against human 5-LOX (h5-LOX), h12-LOX, and h15-LOX-1. nih.govmdpi.comresearchgate.net However, its inhibitory potency can vary depending on the specific LOX isozyme. For instance, while C18 acyl-CoA derivatives generally show potency against h12-LOX, h15-LOX-1, and h15-LOX-2, linoleoyl-CoA (18:2) was found to be a weak inhibitor compared to other C18 acyl-CoAs like oleoyl-CoA (18:1) and stearoyl-CoA (18:0) against these enzymes. nih.govmdpi.comresearchgate.net In rabbit platelets, linoleoyl-CoA was identified as a potent inhibitor of platelet lipoxygenase activity. nih.gov

The dual nature of linoleoyl-CoA as both a substrate and a weak inhibitor for different LOX isozymes suggests a complex regulatory role in the cellular context, potentially influencing the production of various oxylipin species. nih.govmdpi.comresearchgate.net

Q & A

Q. How can the PICOT framework (Population, Intervention, Comparison, Outcome, Time) structure studies on Linoleoyl-CoA’s metabolic impact?

  • Methodological Answer : For a study on hepatic steatosis:
  • Population : High-fat diet-induced obese mice.
  • Intervention : CRISPR-mediated Fads2 overexpression.
  • Comparison : Wild-type mice on the same diet.
  • Outcome : Linoleoyl-CoA levels (LC-MS) and triglyceride accumulation (Oil Red O staining).
  • Time : 12-week intervention.
    This ensures alignment with NIH rigor guidelines and facilitates meta-analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.